molecular formula C21H19ClN4O4 B11291181 N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11291181
M. Wt: 426.9 g/mol
InChI Key: FZFZWDOEWBDQHX-UHFFFAOYSA-N
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Description

N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chlorophenyl and dimethoxyphenyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Properties

Molecular Formula

C21H19ClN4O4

Molecular Weight

426.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C21H19ClN4O4/c1-29-17-8-3-12(9-18(17)30-2)15-11-23-26-16(10-19(27)25-20(15)26)21(28)24-14-6-4-13(22)5-7-14/h3-9,11,16H,10H2,1-2H3,(H,24,28)(H,25,27)

InChI Key

FZFZWDOEWBDQHX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C3NC(=O)CC(N3N=C2)C(=O)NC4=CC=C(C=C4)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the chlorophenyl group: This step may involve the use of chlorinated reagents and catalysts to attach the chlorophenyl group to the core structure.

    Attachment of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable reactions.

    Formation of the carboxamide group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The chlorophenyl and dimethoxyphenyl groups can undergo substitution reactions with suitable reagents.

    Hydrolysis: The carboxamide group can be hydrolyzed to form carboxylic acid derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts.

Scientific Research Applications

N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.

    Chlorophenyl derivatives: Compounds with chlorophenyl groups may have similar reactivity and applications.

    Dimethoxyphenyl derivatives: These compounds may exhibit similar chemical properties due to the presence of dimethoxyphenyl groups.

The uniqueness of N-(4-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

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